2-(Perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate
CAS No.: 1352035-31-4
Cat. No.: VC5977259
Molecular Formula: C11H7BF9N3O
Molecular Weight: 378.99
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352035-31-4 |
|---|---|
| Molecular Formula | C11H7BF9N3O |
| Molecular Weight | 378.99 |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C11H7F5N3O.BF4/c12-6-7(13)9(15)11(10(16)8(6)14)19-4-18-1-2-20-3-5(18)17-19;2-1(3,4)5/h4H,1-3H2;/q+1;-1 |
| Standard InChI Key | QXIUCDJXXJJMKF-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.C1COCC2=NN(C=[N+]21)C3=C(C(=C(C(=C3F)F)F)F)F |
Introduction
Chemical Structure and Nomenclature
Systematic IUPAC Name and Structural Features
The IUPAC name 2-(perfluorophenyl)-2,5,6,8-tetrahydro- triazolo[3,4-c] oxazin-4-ium tetrafluoroborate systematically describes its components:
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A perfluorophenyl group (C6F5) at position 2 of the triazolo-oxazinium ring.
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A fused bicyclic system comprising a 1,2,4-triazole ring ( triazolo) condensed with a 1,4-oxazinium moiety.
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A tetrafluoroborate counterion (BF4−) balancing the positive charge on the oxazinium nitrogen .
The SMILES notation FC1=C(F)C(F)=C(F)C(F)=C1N2N=C3COCC[N+]3=C2.FB-(F)F further elucidates connectivity, highlighting the perfluorophenyl substituent and the protonated nitrogen in the oxazinium ring .
Comparative Structural Analysis
When compared to analogous compounds such as (5aS,10bR)-5a,10b-dihydro-2-phenyl-4H,6H-indeno[2,1-b] triazolo[4,3-d][1, oxazinium tetrafluoroborate or N-[(3,4-dimethylphenyl)methyl]-2-(2-methyl-3-oxo-2,5,6,8-tetrahydro-3H-[1, triazolo[3,4-c] oxazin-8-yl)acetamide , key differences emerge:
The perfluorophenyl group introduces strong electron-withdrawing effects, potentially enhancing thermal stability and altering solubility compared to hydrocarbon analogs .
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols remain proprietary, plausible routes involve:
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Cyclocondensation: Reaction of a perfluorophenyl-substituted hydrazine with a cyclic ether precursor to form the triazolo-oxazinium core.
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Counterion Exchange: Metathesis with sodium tetrafluoroborate to replace initial anions (e.g., chloride) with BF4− .
Physicochemical Properties
Molecular and Thermal Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C11H7BF9N3O |
| Molecular Weight | 378.99 g/mol |
| Purity | 97% |
| Melting Point | Not reported |
| Solubility | Likely low in polar solvents |
The perfluorophenyl group imposes high hydrophobicity, suggesting preferential solubility in nonpolar media like dichloromethane or fluorinated solvents.
Spectroscopic Data
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19F NMR: Expected resonances for C6F5 (−144 to −162 ppm) and BF4− (−148 to −152 ppm).
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1H NMR: Protons on the oxazinium ring (δ 3.5–5.0 ppm) and triazole CH groups (δ 7.0–8.5 ppm) .
Applications and Research Findings
Pharmaceutical Intermediates
Triazolo-oxazinium salts serve as precursors for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. The perfluorophenyl moiety may enhance binding affinity to hydrophobic enzyme pockets .
Materials Science
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Ionic Liquids: The BF4− counterion and aromatic system suggest utility in low-melting-point ionic liquids for electrochemical applications.
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Ligands in Catalysis: Potential as electron-deficient ligands for transition-metal catalysts in cross-coupling reactions .
Comparative Analysis with Related Compounds
Structural Analogues
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2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1, triazolo[1,5-a]pyrazine hydrochloride : Differs in ring size (pyrazine vs. oxazinium) and substituent (CF3 vs. C6F5), impacting electronic properties.
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Indeno-fused triazolo-oxazinium salts : Exhibit extended π-conjugation but lack fluorination, reducing oxidative stability.
Future Perspectives
Research Opportunities
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Medicinal Chemistry: Screening for antimicrobial or anticancer activity.
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Electrolyte Additives: Investigating ionic conductivity in lithium-ion batteries.
Synthetic Challenges
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Improving yield in perfluorophenyl introduction steps.
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Developing enantioselective routes for chiral derivatives.
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